molecular formula C18H19ClO3 B584955 Depropylamino Chloro Propafenone CAS No. 165279-79-8

Depropylamino Chloro Propafenone

Cat. No.: B584955
CAS No.: 165279-79-8
M. Wt: 318.797
InChI Key: MSNQYFAIUPNYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Depropylamino Chloro Propafenone, also known as Propafenone, is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels in cardiac muscle cells . These channels play a crucial role in the excitation of the cells, which is necessary for the contraction of the heart muscle.

Mode of Action

This compound acts by inhibiting sodium channels . This restricts the entry of sodium into cardiac cells, resulting in reduced excitation . The compound also has weak beta-blocking activity .

Biochemical Pathways

The inhibition of sodium channels by this compound affects the action potential of the cardiac cells . This leads to a decrease in the excitability of the cells, which can help to control abnormal heart rhythms .

Pharmacokinetics

This compound is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It displays stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The drug undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . The elimination half-life is 5 to 8 hours in most patients .

Result of Action

The result of this compound’s action is the prolongation of the time to recurrence of paroxysmal atrial fibrillation/flutter (PAF) associated with disabling symptoms in patients without structural heart disease . It is also used for the treatment of life-threatening documented ventricular arrhythmias, such as sustained ventricular tachycardia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. It is mainly metabolized by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 . Polymorphisms in these enzymes can lead to variations in the drug’s pharmacokinetics and response . Therefore, genetic factors and drug-drug interactions can significantly influence the action, efficacy, and stability of this compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

Depropylamino Chloro Propafenone is unique due to its specific structural features and its role as an impurity of Propafenone. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties .

Biological Activity

Depropylamino Chloro Propafenone is a derivative of propafenone, an antiarrhythmic medication primarily used to treat irregular heartbeats such as atrial fibrillation and ventricular tachycardia. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant studies and data.

This compound functions primarily as a sodium channel blocker, which stabilizes the cardiac membrane and reduces excitability. It also exhibits beta-adrenergic blocking activity, albeit at a lower potency than propranolol. The compound's action on sodium channels helps to prolong the refractory period in cardiac tissues, making it effective in managing arrhythmias .

Electrophysiological Effects

Electrophysiological studies indicate that this compound can prolong atrioventricular (AV) conduction while minimally affecting sinus node function. In patients with Wolff-Parkinson-White syndrome, it reduces conduction through accessory pathways and increases the effective refractory period .

Case Studies

  • Long-term Therapy for Atrial Fibrillation : A study involving 60 patients with recurrent symptomatic atrial fibrillation reported that on average, 54% were free from recurrences after one month of treatment with propafenone derivatives, including this compound .
  • Safety Profile : In a cohort of 480 patients receiving long-term propafenone therapy, only 15% discontinued due to adverse reactions. The most common side effects included dizziness and gastrointestinal disturbances .

Data Tables

Study Population Dosage Efficacy Adverse Reactions
Study 160 patientsMean 795 mg/day54% free from AF after 1 month22% reported reactions
Study 2480 patientsVariableWell tolerated; low discontinuation rate (15%)Cardiovascular toxicity in patients with heart disease

Metabolism and Pharmacokinetics

This compound is metabolized predominantly in the liver through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Variations in metabolic pathways can lead to significant differences in plasma concentrations among individuals, which may necessitate dosage adjustments .

Properties

IUPAC Name

1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNQYFAIUPNYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165279-79-8
Record name Depropylamino chloro propafenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165279798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEPROPYLAMINO CHLORO PROPAFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98EG35Z18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.